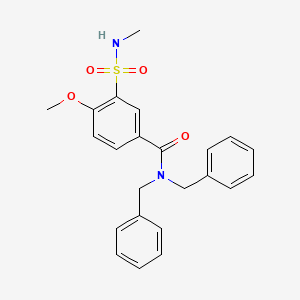

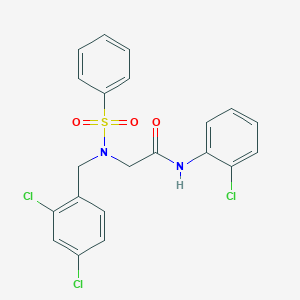

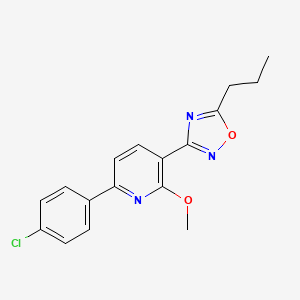

![molecular formula C19H17N5O B7696809 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered . For instance, one study synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives can vary depending on the substituents present at positions N1, C3, C4, C5, and C6 . For instance, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Mecanismo De Acción

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been known to inhibit several important proteins, including cycline-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, this compound has been extensively studied in preclinical models of cancer, making it a well-characterized agent for use in further research. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other signaling pathways, which may complicate data interpretation. Additionally, the optimal dose and schedule of this compound for use in humans has not yet been established.

Direcciones Futuras

There are several future directions for research on N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide. One area of interest is the development of combination therapies that include this compound. Preclinical studies have shown that this compound enhances the anti-tumor effects of chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy agent. Another area of interest is the development of biomarkers that can predict response to this compound. Currently, there are no biomarkers that can reliably predict response to angiogenesis inhibitors such as this compound. The development of such biomarkers could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is a need for further clinical trials to establish the safety and efficacy of this compound in humans.

Métodos De Síntesis

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide is synthesized through a multi-step process involving the reaction of several key intermediates. The synthesis begins with the reaction of 2-aminonicotinic acid with 2-bromoethylamine to form the intermediate 2-(2-aminoethyl)nicotinic acid. This intermediate is then reacted with 2-chloro-6-methylpyrazine to form the pyrazoloquinoline core. The final step involves the addition of a picolinamide group to the pyrazoloquinoline core to form this compound.

Aplicaciones Científicas De Investigación

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide has been extensively studied in preclinical models of cancer, with promising results. In animal models of cancer, this compound has been shown to inhibit tumor growth and angiogenesis. Additionally, this compound has been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of cancer.

Propiedades

IUPAC Name |

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-3-24-18-14(11-13-10-12(2)7-8-15(13)21-18)17(23-24)22-19(25)16-6-4-5-9-20-16/h4-11H,3H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYNCVZDGNMFPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

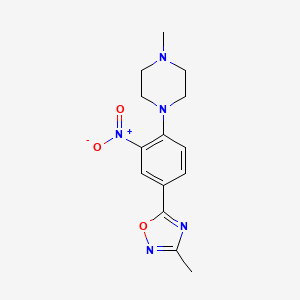

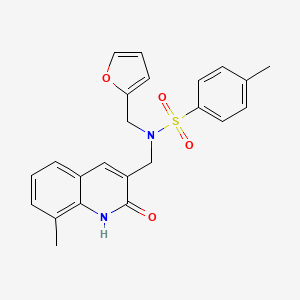

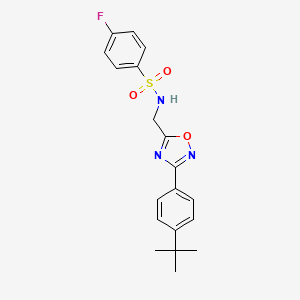

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)

![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)